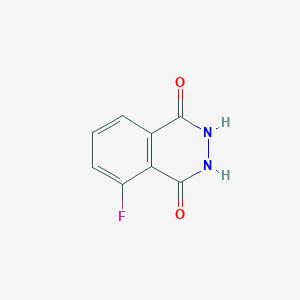

5-Fluoro-2,3-dihydrophthalazine-1,4-dione

Description

5-Fluoro-2,3-dihydrophthalazine-1,4-dione is a fluorinated derivative of the phthalazinedione scaffold, characterized by a fluorine atom at the 5-position of the aromatic ring. This compound belongs to a broader class of 2,3-dihydrophthalazine-1,4-diones, which are bicyclic heterocycles with two ketone groups at positions 1 and 2. The fluorine substituent introduces unique electronic and steric effects, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-fluoro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLWPTGKYMRHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then fluorinated using a suitable fluorinating agent, such as elemental fluorine or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI), under controlled conditions to yield 5-Fluoro-2,3-dihydrophthalazine-1,4-dione .

Industrial Production Methods

Industrial production methods for 5-Fluoro-2,3-dihydrophthalazine-1,4-dione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or alkoxides:

Example Reaction

5-Fluoro-2,3-dihydrophthalazine-1,4-dione + Ethanolamine → 5-(2-Hydroxyethylamino)-2,3-dihydrophthalazine-1,4-dione

Data

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 6–8 h

Cyclization and Heterocycle Formation

The compound serves as a precursor for triazolo-phthalazine derivatives via reactions with hydrazines or thioureas:

Triazolo-Phthalazine Synthesis

-

Step 1: React with benzoyl chloride derivatives to form hydrazide intermediates.

-

Step 2: Cyclize using POCl₃ or PCl₅ to form fused triazolo-phthalazines .

| Reagent | Product | Yield |

|---|---|---|

| 4-Fluorobenzoyl chloride | 6-Chloro-3-(4-fluorophenyl)-triazolo[3,4-a]phthalazin-6(5H)-one | 54% |

| Methyl 4-(chlorocarbonyl)benzoate | Methoxycarbonyl-substituted triazolo-phthalazine | 62% |

Thiation and Oxidation

The carbonyl groups at positions 1 and 4 undergo thiation with Lawesson’s reagent or P₄S₁₀:

Thiation Reaction

5-Fluoro-2,3-dihydrophthalazine-1,4-dione + Lawesson’s reagent → 5-Fluoro-2,3-dihydrophthalazine-1-thione-4-one

Conditions

Wittig Reactions

Reacts with phosphonium ylides to form olefinic products:

Example:

5-Fluoro-2,3-dihydrophthalazine-1,4-dione + (Carbethoxymethylene)triphenylphosphorane → Ethyl 2-(5-fluoro-4-oxo-3,4-dihydrophthalazin-1(2H)-ylidene)acetate

| Ylide | Product | Yield |

|---|---|---|

| (Methoxycarbonylmethylene)triphenylphosphorane | Methyl-substituted olefin | 68% |

Antimicrobial Derivatives

Reaction with organophosphorus reagents (e.g., trialkyl phosphites) yields derivatives with enhanced bioactivity :

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS): Fluorine directs incoming electrophiles to meta/para positions.

-

Hydrogen Bonding: The fluorine atom participates in H-bonding with biological targets, enhancing binding affinity in enzyme inhibition .

Advanced Synthetic Techniques

Microdroplet Synthesis

Scientific Research Applications

5-Fluoro-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant and anticancer activities.

Materials Science: The compound is used in the development of fluorescent materials and sensors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the brain . The binding of these compounds to the receptor inhibits its activity, leading to anticonvulsant effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The phthalazinedione core allows diverse substitutions, enabling tailored physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Solubility: Luminol and its hydrochloride salt are moderately water-soluble, enabling use in aqueous chemiluminescent assays . Bulky substituents (e.g., diphenyl or dibenzyl groups) reduce water solubility, limiting biological applicability .

- Stability: Amino-substituted derivatives (e.g., luminol) are prone to oxidation, whereas halogenated or nitro-substituted analogs exhibit greater stability . The 5-fluoro derivative likely benefits from fluorine’s electronegativity, enhancing metabolic stability compared to -NH₂ or -NO₂ groups.

Biological Activity

5-Fluoro-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-Fluoro-2,3-dihydrophthalazine-1,4-dione features a bicyclic structure with a fluorine atom substituent. The presence of the dione functional group is crucial for its reactivity and biological activity. The molecular formula is , which contributes to its unique interactions with biological targets.

Biological Activities

Research indicates that 5-Fluoro-2,3-dihydrophthalazine-1,4-dione exhibits several key biological activities:

- Antimicrobial Activity : Some derivatives of this compound have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Studies have demonstrated that 5-Fluoro-2,3-dihydrophthalazine-1,4-dione and its derivatives can induce cytotoxic effects in various cancer cell lines. For example, a study found that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin .

- Anticonvulsant Activity : Preliminary studies suggest that some derivatives may possess anticonvulsant properties, as they showed efficacy in seizure models .

The biological activity of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and proliferation. For instance, it can act as a competitive inhibitor of thymidylate synthase .

- Apoptotic Pathways : Research indicates that it can modulate apoptotic pathways by altering the expression of proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

Anticancer Activity

A notable study investigated the cytotoxic effects of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione on human tumor cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5-Fluoro-2,3-dihydrophthalazine-1,4-dione | A549 (lung) | 15 | Higher than cisplatin (20 µM) |

| Derivative A | HeLa (cervical) | 10 | Comparable to doxorubicin (12 µM) |

| Derivative B | MCF7 (breast) | 8 | Significantly more potent than standard treatments |

These findings suggest that certain derivatives may be promising candidates for further development as anticancer agents.

Antimicrobial Studies

Another study focused on the antimicrobial properties of various derivatives of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione:

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative C | E. coli | 32 µg/mL |

| Derivative D | S. aureus | 16 µg/mL |

| Derivative E | P. aeruginosa | 64 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-substituted-2,3-dihydrophthalazine-1,4-dione derivatives, and how can fluorination be optimized?

- Methodology : Nitration of 2,3-dihydrophthalazine-1,4-dione (e.g., using nitric acid/sulfuric acid mixtures) yields 5-nitro derivatives with 92% efficiency under reflux and vacuum filtration . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions (e.g., using KF in polar aprotic solvents). Post-synthetic purification via acetic acid/water washes and recrystallization is critical for isolating high-purity fluorinated analogs .

Q. Which spectroscopic techniques are most effective for characterizing 5-Fluoro-2,3-dihydrophthalazine-1,4-dione?

- Methodology :

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the core structure .

- NMR : ¹H/¹³C NMR resolves fluorine-induced deshielding in aromatic protons (e.g., para-fluorine shifts in ¹H NMR) .

- HPLC : Quantifies purity (>98%) and detects byproducts using C18 columns with UV detection at 254 nm .

Q. How are 2,3-dihydrophthalazine-1,4-dione derivatives evaluated for biological activity in preclinical models?

- Methodology :

- In vitro cytotoxicity : MTT assays against human cancer lines (e.g., HeLa-S3, KB nasopharynx) at 10–100 μM concentrations .

- Hypolipidemic activity : Administer 50 mg/kg/day orally to Sprague Dawley rats; monitor serum cholesterol/triglycerides via enzymatic assays over 2–4 weeks .

Advanced Research Questions

Q. What mechanistic insights explain the chemiluminescent properties of phthalazine-dione derivatives, and how does fluorination modulate these effects?

- Methodology : Luminol (5-amino analog) emits blue light (~425 nm) via oxidation by H₂O₂/OH⁻, forming excited 3-aminophthalate. Fluorine’s electron-withdrawing effects may alter redox potentials, quantified using cyclic voltammetry. Compare emission intensity/pH sensitivity of 5-fluoro vs. 5-nitro derivatives in catalyzed (e.g., Cu²⁺, Fe³⁺) systems .

Q. How do structural modifications (e.g., 5-fluoro substitution) impact the pharmacokinetics and receptor binding of phthalazine-dione derivatives?

- Methodology :

- Molecular docking : Simulate interactions with VEGFR-2 (PDB: 4AG8) using AutoDock Vina; fluorine’s hydrophobicity may enhance binding affinity vs. amino/nitro groups .

- ADME studies : Radiolabel (¹⁴C) the 5-fluoro derivative; track tissue distribution in rats via scintillation counting after IV/oral administration .

Q. What advanced analytical strategies resolve conflicting data in the biological activity of fluorinated derivatives?

- Methodology :

- Metabolite profiling : LC-MS/MS identifies oxidation byproducts (e.g., hydroxylated metabolites) that may antagonize parent compound efficacy .

- Dose-response modeling : Use Hill equations to distinguish cytotoxic (IC₅₀ < 50 μM) vs. hypolipidemic (EC₅₀ ~25 μM) effects, addressing discrepancies in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.